2-Bromo-1-(isoquinolin-1-yl)ethan-1-one
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Description
“2-Bromo-1-(isoquinolin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C11H8BrNO . It has a molecular weight of 250.09 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of quinoxaline derivatives, which are essential intermediates to obtain drugs like Erdafitinib, has been achieved using 2-bromo-1-aryl-1-ethanone as raw materials .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(isoquinolin-1-yl)ethan-1-one” consists of an isoquinoline group attached to an ethanone group with a bromine atom .Scientific Research Applications
Synthesis of Pyrrolo[2,1-a]isoquinolines
Isoquinoline, including derivatives like 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one, reacts with ethyl bromopyruvate to produce dialkyl 1-(2-ethoxy-2-oxoacetyl)pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates or ethyl 2-[2,3-diaryloylpyrrolo[2,1-a]isoquinoline-1-yl]-2-oxoacetates. This synthesis offers good yields and showcases the utility of isoquinoline derivatives in creating complex heterocyclic compounds (Yavari, Hossaini, & Sabbaghan, 2006).
Palladium-Catalyzed C-H Activation
A study on the cross-coupling strategy of palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation demonstrates the synthesis of isoquinolin-1(2H)-ones. This research highlights the versatility of α-bromo ketones, like 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one, in forming various derivatives in moderate to good yields (Xie et al., 2018).
Tandem Dehydrogenative α-Arylation Reaction
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one can be synthesized via a tandem reaction involving 2-alkynylbenzaldoximes and propargylic alcohols. This process, employing 2-alkynylbenzaldoximes as a precursor, leads to the formation of α-(4-bromo-isoquinolin-1-yl)-propenone skeletons, showcasing the compound's potential in complex organic syntheses (Alatat et al., 2022).
Generation of 1-(Isoquinolin-1-yl)guanidines
The generation of 1-(4-bromoisoquinolin-1-yl)guanidines through a multi-component reaction, involving bromine and other reactants, illustrates another facet of 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one's applications. This process results in compounds that can be further modified via palladium-catalyzed Suzuki–Miyaura coupling reaction (Ye, Chen, Wang, & Wu, 2012).
Prodrug Development for Drug Delivery
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one derivatives are investigated for their potential as prodrug systems. The biomimetic reduction of these compounds can trigger the release of active pharmaceutical ingredients, offering a strategy for targeted drug delivery to specific tissues like hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).
properties
IUPAC Name |
2-bromo-1-isoquinolin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-7-10(14)11-9-4-2-1-3-8(9)5-6-13-11/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANYLNYMOOKXSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one |
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